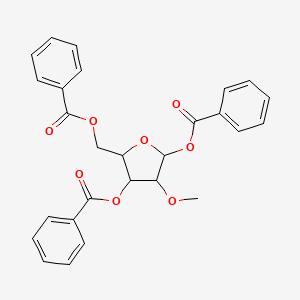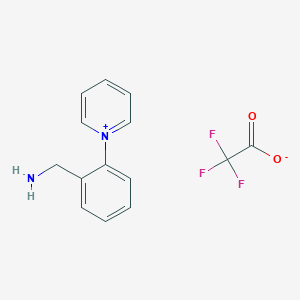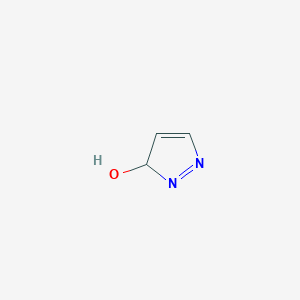
3H-Pyrazol-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Pyrazol-3-ol: is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered ring structures containing three carbon atoms and two nitrogen atoms. The unique structure of this compound makes it an interesting compound for various applications in organic synthesis, medicinal chemistry, and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3H-Pyrazol-3-ol can be synthesized through various methods, including cyclocondensation reactions. One common method involves the reaction of hydrazine with 1,3-dicarbonyl compounds under acidic or basic conditions . Another approach is the cyclization of α,β-unsaturated carbonyl compounds with hydrazine derivatives .
Industrial Production Methods: Industrial production of this compound often involves large-scale cyclocondensation reactions using optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 3H-Pyrazol-3-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrazole-3,5-diones.
Reduction: Reduction reactions can convert it into pyrazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products:
Oxidation: Pyrazole-3,5-diones.
Reduction: Pyrazolidines.
Substitution: Various substituted pyrazoles depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3H-Pyrazol-3-ol is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines and other fused ring systems .
Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors and receptor modulators. They exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Medicine: Medicinal chemistry explores this compound derivatives for drug development. These compounds are investigated for their potential therapeutic effects in treating diseases such as cancer, infections, and inflammatory conditions .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and materials with specific properties. Its versatility makes it valuable in various industrial applications .
Wirkmechanismus
The mechanism of action of 3H-Pyrazol-3-ol and its derivatives involves interactions with specific molecular targets. For example, some derivatives inhibit enzymes by binding to their active sites, thereby blocking their activity. Others may modulate receptor functions by interacting with receptor binding sites . The exact pathways and targets depend on the specific structure and functional groups of the derivatives .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazol-3-ol: Similar in structure but differs in tautomeric form.
3,5-Dimethylpyrazole: Contains additional methyl groups at positions 3 and 5.
Pyrazole-3,5-dione: An oxidized form of 3H-Pyrazol-3-ol.
Uniqueness: this compound is unique due to its specific tautomeric form, which influences its reactivity and biological activity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry .
Eigenschaften
Molekularformel |
C3H4N2O |
|---|---|
Molekulargewicht |
84.08 g/mol |
IUPAC-Name |
3H-pyrazol-3-ol |
InChI |
InChI=1S/C3H4N2O/c6-3-1-2-4-5-3/h1-3,6H |
InChI-Schlüssel |
BBGFOEMTNXZBDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=NC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-bromo-7-chloroBenzo[b]thiophene-3-carboxylic acid](/img/structure/B13656467.png)

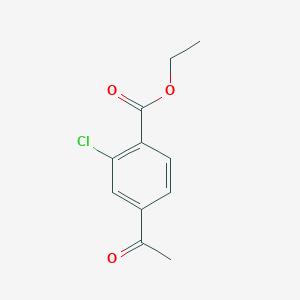
![4-[[4-(Acetyloxy)-3,5-diiodophenyl]methylene]-2-methyl-5(4H)-oxazolone](/img/structure/B13656487.png)

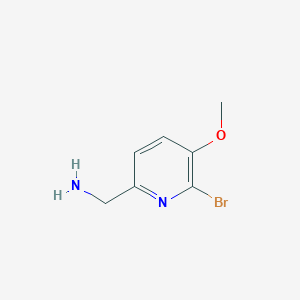
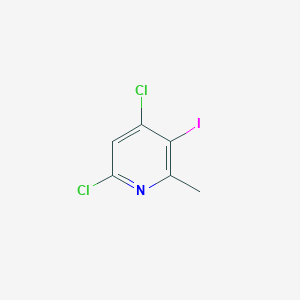

![(NZ)-N-[(3-ethoxy-4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B13656516.png)
